molecular formula C8H10N2OS B2734859 (2-Hydroxy-5-methylphenyl)thiourea CAS No. 500284-61-7

(2-Hydroxy-5-methylphenyl)thiourea

Cat. No.: B2734859
CAS No.: 500284-61-7
M. Wt: 182.24
InChI Key: PNPNRDPCABFRDQ-UHFFFAOYSA-N
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Description

(2-Hydroxy-5-methylphenyl)thiourea (CAS 500284-61-7) is an organic compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . This chemical features a thiourea group (-N-C(=S)-N-) attached to a 2-hydroxy-5-methylphenyl ring, a structure of significant interest in chemical research and development . Compounds containing the 2-hydroxyphenyl group are widely studied for their potential as UV stabilizers. The specific substitution pattern on the phenyl ring can lead to properties such as the absorption of ultraviolet light and the ability to form tautomers, which help dissipate energy as heat, thereby protecting materials from UV degradation . This makes this compound a valuable intermediate for synthesizing and studying novel stabilizers for polymers and coatings. Furthermore, the presence of both oxygen (hydroxyl) and sulfur (thiocarbonyl) donor atoms in its molecular structure makes it a versatile chelating agent . Researchers can explore its coordination chemistry with various metal ions, which is relevant for developing sensors, catalysts, and metal extraction agents. The compound is provided for research and development purposes only. It is strictly for use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and conduct appropriate risk assessments before handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-2-3-7(11)6(4-5)10-8(9)12/h2-4,11H,1H3,(H3,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNRDPCABFRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxy-5-methylphenyl)thiourea can be synthesized through the reaction of 2-hydroxy-5-methylaniline with thiocyanate under acidic conditions. The reaction typically involves the use of hydrochloric acid as a catalyst, and the product is obtained through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-5-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

  • Intermediate in Chemical Reactions : (2-Hydroxy-5-methylphenyl)thiourea serves as a vital intermediate in the synthesis of various organic compounds. It can be utilized to create more complex structures through reactions such as cyclization and substitution.
  • Building Block for Heterocycles : The compound is instrumental in generating heterocyclic products, which are essential in pharmaceuticals and agrochemicals .

2. Material Science

  • Dyes and Pigments : It is used in the production of dyes and pigments due to its ability to form stable complexes with metals, enhancing color properties.
  • Photographic Chemicals : The compound finds applications in photographic materials, contributing to the development of sensitive and stable photographic films .

Biological Applications

1. Antimicrobial Properties

  • Antibacterial Activity : Studies have shown that this compound exhibits potent antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, demonstrating its efficacy compared to standard antibiotics .
  • Antifungal Effects : The compound has also been evaluated for antifungal activity, showing effectiveness against common fungal pathogens .

2. Anticancer Potential

  • Cell Line Studies : Research indicates that derivatives of this compound have significant anticancer properties, with IC50 values ranging from 1.29 µM to 20 µM against various cancer cell lines. These compounds target specific molecular pathways involved in cancer progression, including those that inhibit angiogenesis .
  • Mechanism of Action : The compound's mechanism includes enzyme inhibition, which plays a crucial role in tumor growth suppression .

Pharmacological Insights

1. Therapeutic Applications

  • Potential Drug Development : Due to its diverse biological activities, this compound is being investigated for its potential use in drug formulations targeting bacterial infections and cancer therapies .
  • Enzyme Inhibition : The compound inhibits enzymes such as acetylcholinesterase and glucose-6-phosphatase, contributing to its pharmacological effects.

Summary of Key Findings

Application AreaSpecific UsesKey Findings
Organic SynthesisIntermediate for complex organic moleculesEssential for heterocycle synthesis
Material ScienceDyes, photographic chemicalsEnhances color stability
Antimicrobial ActivityAntibacterial and antifungalEffective against E. coli, MIC 40-50 µg/mL
Anticancer ResearchPotential drug candidateIC50 values between 1.29 µM - 20 µM
Enzyme InhibitionTargets acetylcholinesteraseModulates activity affecting tumor growth

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various thiourea derivatives highlighted the superior antibacterial properties of this compound compared to other compounds in its class. It demonstrated significant inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, indicating its potential as an effective antimicrobial agent.
  • Anticancer Mechanism Exploration :
    Research focusing on the anticancer effects of thioureas revealed that this compound derivatives significantly inhibited cell proliferation in breast cancer cell lines. The study detailed the compound's ability to induce apoptosis through cell cycle arrest at the S phase.

Mechanism of Action

The mechanism of action of (2-Hydroxy-5-methylphenyl)thiourea involves its interaction with specific molecular targets. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit varied biological activities depending on their substituents and stereochemistry. Below is a detailed comparison of (2-Hydroxy-5-methylphenyl)thiourea with structurally or functionally related compounds:

Structural Analogues

2.1.1 N-(5-Fluoro-2-methylphenyl)thiourea
  • Structure : Features a fluorine atom at the 5-position and a methyl group at the 2-position on the phenyl ring.
  • Key Differences : Fluorine’s high electronegativity enhances electronic interactions with target proteins compared to the hydroxyl group in this compound. This substitution may improve metabolic stability but reduce hydrogen-bonding capacity .
2.1.2 Phenylthiourea (PTU)
  • Structure : Lacks hydroxyl or methyl substituents, consisting of a simple phenyl group attached to thiourea.
  • Key Differences : The absence of polar groups reduces solubility but increases lipophilicity, favoring membrane permeability.
  • Activity : PTU derivatives exhibit antimycobacterial activity, particularly against intracellular Mycobacterium .
2.1.3 Halopyridyl/Thiazolidyl Thioureas (e.g., HI-509, HI-511)
  • Structure : Incorporate heterocyclic rings (pyridyl or thiazolidyl) instead of a phenyl group.
  • Key Differences : Heterocycles improve binding to HIV reverse transcriptase (RT) via π-π stacking and hydrogen bonding.
  • Activity: Demonstrated anti-HIV activity as non-nucleoside RT inhibitors (NNRTIs), with stereochemistry (R/S isomers) significantly influencing potency .

Functional Analogues

2.2.1 Urea Analogues (e.g., Compound 13b)
  • Structure : Replace the thiourea’s sulfur with oxygen.
  • Key Differences : Urea derivatives generally exhibit higher polarity and lower lipophilicity. For example, phenyl-substituted urea (13b) showed 76.3% activity compared to 49.7% for its thiourea counterpart (14e) in unspecified assays .
  • Activity : Enhanced hydrogen-bonding capacity may improve target affinity in polar environments.
2.2.2 Amino Acid-Thiourea Conjugates (e.g., M1, M2)
  • Structure: Combine thiourea with amino acid moieties (e.g., glycine, alanine).
  • Key Differences: Amino acids introduce hydrophilic groups, improving solubility and receptor selectivity.
  • Activity : M1 and M2 demonstrated superior anti-amoebic activity against Acanthamoeba compared to chlorhexidine, attributed to enhanced membrane transport .

Physicochemical and Pharmacokinetic Properties

Property This compound N-(5-Fluoro-2-methylphenyl)thiourea Phenylthiourea (PTU) Urea Analogues
LogP (Predicted) ~2.1 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~2.8 ~1.2
Hydrogen Bonding High (due to -OH and -NH groups) Moderate (fluorine reduces -OH) Low Very High
Solubility Moderate in polar solvents Low in water Very Low High
Target Selectivity Likely enhanced by -OH and -CH₃ Improved via fluorine interactions Broad-spectrum Polar targets

Key Research Findings

Substituent Effects : The hydroxyl group in this compound may enhance binding to hydrophilic targets (e.g., kinases), while the methyl group balances lipophilicity for membrane penetration .

Sulfur vs. Oxygen : Thioureas generally exhibit lower polarity but higher metabolic stability than ureas, making them suitable for prolonged action .

Stereochemistry : Anti-HIV thioureas (e.g., HI-511) highlight the critical role of stereochemistry, with R-isomers showing 10-fold higher potency than S-isomers .

Biological Activity

(2-Hydroxy-5-methylphenyl)thiourea is a compound belonging to the thiourea class, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antibacterial, antioxidant, anticancer, and neuroprotective properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-hydroxy-5-methylphenyl isothiocyanate with various amines or by direct reaction with thiourea. Characterization methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit significant antibacterial properties. For instance, this compound has shown effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound typically range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. coli4029
Staphylococcus aureus4524
Klebsiella pneumoniae5030
Pseudomonas aeruginosa5019

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, indicating its potential use in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

3. Anticancer Activity

Thiourea derivatives, including this compound, have shown promising anticancer properties in various studies. The compound has been tested against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines ranged from 3 to 14 µM, indicating potent cytotoxic effects .

Table 3: Anticancer Activity Against Cell Lines

Cell LineIC50 Value (µM)Reference Drug
MCF-77Doxorubicin
HepG210Cisplatin

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of thiourea derivatives. Specifically, this compound has shown potential in protecting neuronal cells from oxidative damage induced by neurotoxins. This is attributed to its ability to activate the NRF2 pathway, which enhances cellular antioxidant defenses .

Case Studies

  • Neuroprotection in Animal Models : In vivo studies using zebrafish and mice demonstrated that treatment with this compound significantly reduced dopaminergic neuron loss and improved behavioral outcomes in models of Parkinson's disease .
  • Anticancer Efficacy : A study involving human leukemia cell lines showed that the compound induced apoptosis and inhibited cell proliferation effectively at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Hydroxy-5-methylphenyl)thiourea, and how can purity be validated?

  • Methodology : Thiourea derivatives are typically synthesized via thiocarbamoylation reactions. For this compound, start with the reaction of 2-hydroxy-5-methylaniline with thiophosgene or isothiocyanate derivatives under controlled pH (6–8) and inert atmosphere. Purification via recrystallization from polar solvents like ethanol or acetonitrile is recommended . Validate purity using microelemental analysis (C, H, N, S) and IR spectroscopy (e.g., ν(C=S) at ~1190 cm⁻¹, ν(N-H) at ~3179 cm⁻¹) .

Q. How does solubility impact experimental design for this compound?

  • Methodology : this compound is soluble in polar solvents (e.g., water: ~137 g/L at 20°C; ethanol, methanol). For aqueous-phase studies, adjust pH to avoid protonation of the phenolic -OH group. In non-polar solvents, use co-solvents like DMSO to enhance solubility . Pre-screen solubility using UV-Vis spectroscopy to optimize reaction conditions .

Q. What are the stability considerations for handling and storage?

  • Methodology : The compound is sensitive to strong acids (e.g., nitric acid) and oxidizing agents. Store in airtight containers under nitrogen at 4°C to prevent degradation. Monitor for discoloration or precipitate formation as stability indicators . For long-term storage, lyophilization is recommended .

Q. How can structural confirmation be achieved for crystallographic studies?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement . Validate hydrogen bonding patterns (e.g., N-H···S interactions) and torsion angles using ORTEP-III for graphical representation . Compare experimental data with DFT-calculated geometries to resolve ambiguities .

Advanced Research Questions

Q. How to reconcile contradictory data on the compound’s carcinogenic potential?

  • Methodology : While thiourea derivatives are classified as potential carcinogens (IARC Group 2B), conflicting data arise from dose-dependent effects and species-specific responses. Design in vitro assays (e.g., Ames test for mutagenicity) with controlled thiourea concentrations (≤1 mM) and compare results across cell lines (e.g., human vs. rodent hepatocytes). Use LC-MS to track metabolic byproducts like cyanamide .

Q. What experimental strategies improve selectivity in environmental applications (e.g., phosphate sorption)?

  • Methodology : Incorporate this compound into polymer matrices (e.g., polyacrylamide) to enhance phosphate-binding selectivity. Optimize pH (5–7) and ionic strength to minimize interference from sulfates or nitrates. Validate selectivity via ICP-OES and compare with control polymers lacking thiourea moieties .

Q. How to analyze the role of the thiourea moiety in apoptosis induction (e.g., cancer studies)?

  • Methodology : Use flow cytometry to measure mitochondrial membrane potential (ΔψM) collapse in cancer cell lines (e.g., HeLa). Correlate with caspase-3 activation via Western blot. Compare derivatives lacking the thiourea group to isolate its contribution to apoptosis .

Q. What are the challenges in scaling up synthesis for catalytic applications?

  • Methodology : Batch reactors often face issues with exothermic thiocarbamoylation steps. Use microfluidic reactors for better temperature control (25–30°C) and reduced side reactions. Monitor reaction progress in real-time via inline FTIR to optimize yield (>85%) .

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